2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one

Catalog No.
S13613727
CAS No.
M.F
C15H11BrN2O2
M. Wt
331.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H...

Product Name

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one

IUPAC Name

2-(4-bromophenyl)-8-(hydroxymethyl)-3H-quinazolin-4-one

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

InChI

InChI=1S/C15H11BrN2O2/c16-11-6-4-9(5-7-11)14-17-13-10(8-19)2-1-3-12(13)15(20)18-14/h1-7,19H,8H2,(H,17,18,20)

InChI Key

YTGRNOTWFXLYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br)CO

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a quinazolinone core with a hydroxymethyl group at the 8-position and a bromophenyl substituent at the 2-position. Its molecular formula is C15H11BrN2O2C_{15}H_{11}BrN_2O_2 and it has a molecular weight of 331.16 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one can be attributed to its functional groups. The hydroxymethyl group can participate in various reactions, such as:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
  • Esterification: It can react with carboxylic acids to form esters.
  • Nucleophilic substitutions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Research indicates that quinazolinone derivatives, including 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one, exhibit various biological activities. These include:

  • Antimicrobial properties: Some studies have shown that quinazolinones possess significant antibacterial and antifungal activities.
  • Anticancer effects: Certain derivatives have been reported to inhibit cancer cell proliferation, suggesting potential use in cancer therapy.
  • Anti-inflammatory activity: Compounds in this class may also exhibit anti-inflammatory effects, contributing to their therapeutic potential.

The synthesis of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one typically involves multi-step synthetic routes. A general method includes:

  • Formation of the quinazolinone core: This can be achieved through the condensation of anthranilic acid derivatives with aldehydes or ketones in the presence of appropriate catalysts.
  • Introduction of the hydroxymethyl group: This is often done via a one-pot reaction where formaldehyde or related aldehydes are used under acidic or basic conditions to yield the desired hydroxymethyl derivative.

For example, one synthetic route involves using o-anthranilic acid and formaldehyde in methanol under reflux conditions, followed by purification processes like crystallization to obtain the final product .

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical research: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Material science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Interaction studies involving 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one often focus on its binding affinity and mechanism of action against biological targets. For instance:

  • Protein interactions: Investigations into how this compound interacts with specific proteins involved in disease pathways can provide insights into its therapeutic potential.
  • Cellular assays: Evaluating its efficacy in various cell lines helps determine its biological relevance and potential side effects.

These studies are crucial for understanding how this compound could be utilized effectively in clinical settings.

Several compounds share structural similarities with 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
2-(4-Chlorophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-oneChlorine substituent instead of bromineDifferent halogen affects biological activity
2-(4-Methoxyphenyl)-8-(hydroxymethyl)quinazolin-4(3H)-oneMethoxy group provides different electronic propertiesPotentially alters solubility and reactivity
2-(Phenyl)-8-(hydroxymethyl)quinazolin-4(3H)-oneNo halogen substituentLacks halogen reactivity, affecting synthesis

These compounds illustrate how variations in substituents can influence the chemical properties and biological activities of quinazolinone derivatives, highlighting the unique characteristics of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one. Each variation presents opportunities for tailored applications in medicinal chemistry and materials science.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

330.00039 g/mol

Monoisotopic Mass

330.00039 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types